O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride
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Overview
Description
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is an organic compound with the molecular formula C8H9ClF3NO. It is a white or off-white crystalline solid that is soluble in organic solvents such as ethanol and ether but has low solubility in water . This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds and nitrogen-containing derivatives .
Preparation Methods
The preparation of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride involves several steps:
Reaction of Trifluoromethyl Anisole with Bromoacetate: This reaction produces the corresponding acid ester compound.
Reduction of the Acid Ester Compound: Sodium borohydride is used to reduce the acid ester compound to trifluoromethylbenzoxylamine.
Reaction with Hydrochloric Acid: Finally, trifluoromethylbenzoxylamine is reacted with hydrochloric acid to produce this compound.
Chemical Reactions Analysis
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Electrophilic Amination: This compound can be used as an electrophilic aminating reagent in transition metal-catalyzed C–N bond-forming reactions.
Common reagents used in these reactions include sodium borohydride for reduction and various electrophilic reagents for substitution and amination reactions. The major products formed from these reactions include oximes, amines, and various nitrogen-containing heterocyclic compounds .
Scientific Research Applications
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and nitrogen-containing derivatives.
Mechanism of Action
The mechanism of action of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride involves its ability to act as an electrophilic aminating reagent. It facilitates the formation of C–N bonds through electrophilic amination reactions, which are catalyzed by transition metals. This compound can also act as a reducing agent and amino radical donor in various organic synthesis reactions .
Comparison with Similar Compounds
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride can be compared with other similar compounds such as:
O-(3-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride: This compound has a similar structure but with the trifluoromethyl group in the meta position instead of the ortho position.
O-Benzylhydroxylamine hydrochloride: This compound lacks the trifluoromethyl group and is used in similar applications as a reducing agent and amino radical donor.
O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride: This compound has the trifluoromethyl group in the meta position and is used in similar applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNCDJXXYTTSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594709 |
Source
|
Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215599-92-1 |
Source
|
Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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